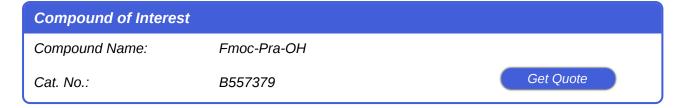


Application Notes and Protocols for Fmoc-Pra-OH Solid-Phase Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-propargylglycine (**Fmoc-Pra-OH**) is a non-canonical amino acid utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a terminal alkyne functional group into a peptide sequence.[1][2][3] This alkyne handle is a versatile tool for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] [4][5] These modifications can include the attachment of fluorophores, imaging agents, polyethylene glycol (PEG) chains, or for the formation of cyclic peptides.[1][2] This document provides a detailed protocol for the incorporation of **Fmoc-Pra-OH** into peptides using manual Fmoc-SPPS.

Data Presentation

The successful incorporation of **Fmoc-Pra-OH** and the overall purity of the final peptide are dependent on optimized protocols. While specific data for every peptide sequence will vary, the following table provides typical target values for a standard SPPS cycle.



Parameter	Target Value	Monitoring Method
Resin Loading	0.1 - 1.0 mmol/g	Manufacturer's specification or UV-Vis quantification of Fmoc cleavage
Fmoc Deprotection	>99% completion	UV-Vis quantification of dibenzofulvene-piperidine adduct
Amino Acid Coupling	>99% completion	Kaiser test (for primary amines) or Chloranil test (for secondary amines)
Final Crude Peptide Purity	>70% (sequence dependent)	Reversed-Phase High- Performance Liquid Chromatography (RP-HPLC)

Experimental Protocols

This protocol outlines the manual synthesis of a peptide containing a propargylglycine residue on a 0.1 mmol scale.

Materials and Reagents

- Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
- · Amino Acids: Fmoc-protected amino acids, including Fmoc-L-Pra-OH
- · Solvents:
 - N,N-Dimethylformamide (DMF), peptide synthesis grade
 - o Dichloromethane (DCM), peptide synthesis grade
 - Piperidine, reagent grade
 - Methanol (MeOH), reagent grade



- o Diethyl ether, cold
- Coupling Reagents:
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
 - HOBt (Hydroxybenzotriazole)
 - DIPEA (N,N-Diisopropylethylamine)
- Deprotection Solution: 20% (v/v) piperidine in DMF
- Cleavage Cocktail (Reagent K):
 - Trifluoroacetic acid (TFA) (82.5%)
 - Phenol (5%)
 - Water (5%)
 - Thioanisole (5%)
 - 1,2-Ethanedithiol (EDT) (2.5%)
- Kaiser Test Reagents:
 - Solution A: 5 g ninhydrin in 100 mL ethanol
 - Solution B: 80 g phenol in 20 mL ethanol
 - Solution C: 2 mL 0.001 M KCN in 98 mL pyridine

Protocol Steps

- 1. Resin Swelling and Preparation
- Weigh out the appropriate amount of resin for a 0.1 mmol synthesis.
- Place the resin in a reaction vessel and wash with DMF (3 x 5 mL).



- Swell the resin in DMF for at least 30 minutes.
- 2. First Amino Acid Loading (if not pre-loaded)
- If using a non-pre-loaded resin, follow the resin manufacturer's specific protocol for loading the first Fmoc-protected amino acid.
- 3. Fmoc Deprotection
- Drain the DMF from the swollen resin.
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate the resin for 3 minutes.
- Drain the deprotection solution.
- Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
- Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).
- 4. Fmoc-Pra-OH Coupling
- In a separate vial, dissolve Fmoc-L-Pra-OH (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.
- Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution and vortex briefly.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitoring the Coupling:
 - Take a few beads of resin and wash them thoroughly with DMF and then DCM.
 - Perform a Kaiser test:
 - 1. Add 2-3 drops of each Kaiser test solution to the resin beads.

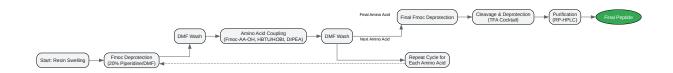


- 2. Heat at 100°C for 5 minutes.
- 3. A blue color indicates incomplete coupling (presence of free primary amines). A yellow or colorless result indicates a complete reaction.
- If the Kaiser test is positive, continue coupling for another hour. If it remains positive, a
 "double coupling" may be necessary.[6]
- 5. Capping (Optional)
- If the coupling is incomplete after double coupling, any unreacted amines can be capped to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
- 6. Subsequent Amino Acid Couplings
- Repeat the deprotection (Step 3) and coupling (Step 4) steps for each subsequent amino acid in the peptide sequence.
- 7. Final Fmoc Deprotection
- After the final amino acid has been coupled, perform a final deprotection step as described in Step 3.
- 8. Cleavage and Deprotection
- Wash the peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
- Add 5-10 mL of the cleavage cocktail (Reagent K) to the resin.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.



- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
- 9. Peptide Purification
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
- Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[7][8][9][10][11]
- Collect the fractions containing the desired peptide and confirm the identity by mass spectrometry.
- Lyophilize the pure fractions to obtain the final peptide product.

Visualizations Fmoc-SPPS Workflow



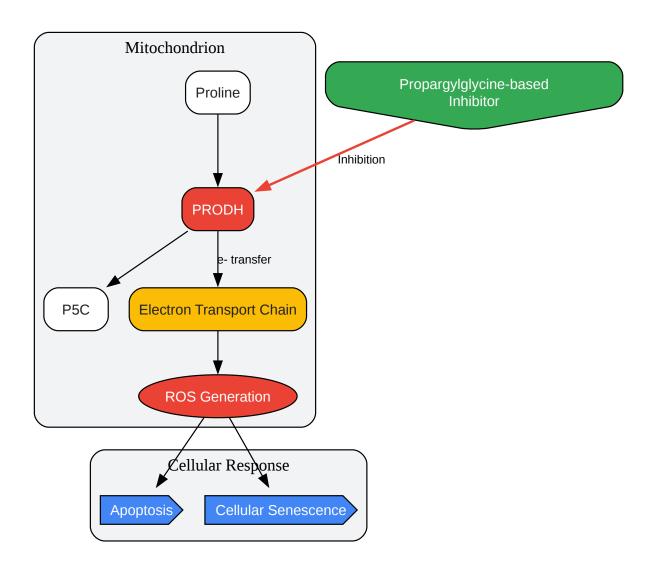
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Caption: General workflow for Fmoc solid-phase peptide synthesis.

Proline Dehydrogenase (PRODH) Inhibition Signaling Pathway



Peptides containing propargylglycine can be used to synthesize inhibitors of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism and cellular stress responses. Inhibition of PRODH can lead to apoptosis or senescence through the generation of reactive oxygen species (ROS).



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Caption: Inhibition of PRODH by a propargylglycine-based inhibitor.



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